4-Chloro-1-m-tolylbutan-1-one
Description
4-Chloro-1-m-tolylbutan-1-one is a chlorinated aryl ketone featuring a methyl-substituted phenyl (m-tolyl) group at position 1 and a chloro substituent at position 4 of the butanone chain. Chlorinated ketones like this are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their electrophilic reactivity .
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-1-(3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-9-4-2-5-10(8-9)11(13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
FGISHBQXRZRKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs of 4-Chloro-1-m-tolylbutan-1-one, highlighting substituent differences and their implications:
*Note: The molecular formula for 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one (C₁₁H₁₈N₄) appears inconsistent with its structure; this may reflect a reporting error .
Physicochemical and Reactivity Differences
- Thienyl derivatives (e.g., 4-Chloro-1-(2-thienyl)butan-1-one) introduce sulfur’s electron-rich character, favoring electrophilic aromatic substitution reactions distinct from phenyl or chlorophenyl analogs . Halogenated Aryl Groups (e.g., 4-chlorophenyl in 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Steric and Solubility Considerations: The methyl group in m-tolyl derivatives may improve lipophilicity compared to phenyl analogs, influencing solubility in non-polar solvents.
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